2-ethoxy-2-oxo-1-phenylethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-oxo-1-phenylethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-2-oxo-1-phenylethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate typically involves multiple steps, starting with the preparation of the isoindoline coreThe trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a trifluoromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-oxo-1-phenylethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
2-Ethoxy-2-oxo-1-phenylethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-ethoxy-2-oxo-1-phenylethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-2-oxo-1,3,2-dioxaphospholane: This compound shares the ethoxy and oxo groups but differs in its overall structure and reactivity.
Indole derivatives: These compounds have a similar aromatic structure and are widely studied for their biological activities.
Uniqueness
2-Ethoxy-2-oxo-1-phenylethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate is unique due to the combination of its functional groups and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C26H18F3NO6 |
---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
(2-ethoxy-2-oxo-1-phenylethyl) 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoindole-5-carboxylate |
InChI |
InChI=1S/C26H18F3NO6/c1-2-35-25(34)21(15-7-4-3-5-8-15)36-24(33)16-11-12-19-20(13-16)23(32)30(22(19)31)18-10-6-9-17(14-18)26(27,28)29/h3-14,21H,2H2,1H3 |
InChI Key |
XWUWWVHTNHOSFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.